8-bromo-6-chloro-9H-purin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-bromo-6-chloro-7H-purin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN5/c6-4-9-1-2(7)10-5(8)12-3(1)11-4/h(H3,8,9,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYVVNACDSWOJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(N=C(N=C1Cl)N)N=C(N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.47 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis and Characterization
Synthetic Routes and Methodologies
The synthesis of 8-bromo-6-chloro-9H-purin-2-amine typically starts from commercially available 2-amino-6-chloropurine (B14584). researchgate.netsigmaaldrich.com One common method involves the direct bromination of the C8 position of the purine (B94841) ring.
A reported synthetic approach involves the treatment of 2-amino-6-chloropurine with bromine in water to achieve bromination at the C8 position. researchgate.net Another strategy involves a C8 lithiation followed by trapping with a bromine source like 1,2-dibromotetrachloroethane. researchgate.net
The synthesis can be summarized in the following reaction scheme:
Scheme 1: Synthesis of this compound from 2-amino-6-chloropurine
Source: Adapted from research on the synthesis of 8-bromopurines. researchgate.net
Purification and Isolation Techniques
Following the synthesis, the crude product containing this compound needs to be purified to remove unreacted starting materials, byproducts, and other impurities. Common purification techniques for this compound include recrystallization and column chromatography.
Recrystallization from a suitable solvent, such as ethanol, can be an effective method for obtaining the purified solid product. researchgate.net Column chromatography, utilizing a silica (B1680970) gel stationary phase and a solvent system of increasing polarity (e.g., a gradient of hexane (B92381) and ethyl acetate), is also employed to isolate the desired compound. researchgate.net The purity of the isolated product is then typically assessed by analytical techniques like thin-layer chromatography (TLC) and melting point determination.
Spectroscopic and Analytical Characterization
The structural confirmation and characterization of this compound are achieved through various spectroscopic and analytical methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are crucial for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of the protons, including the amino group and any protons on the purine ring. ¹³C NMR helps in identifying the carbon skeleton of the molecule. NMR analysis is also instrumental in determining the regioselectivity of reactions, for instance, in distinguishing between N7 and N9 alkylated isomers. researchgate.net
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. chemicalbook.com The fragmentation pattern observed in the mass spectrum can provide additional structural information.
Infrared (IR) and Raman Spectroscopy: FT-IR and FT-Raman spectroscopy are valuable for identifying the functional groups present in the molecule. nih.gov Characteristic vibrational frequencies for the amino group (N-H stretching), the purine ring system (C=N, C=C stretching), and the carbon-halogen bonds can be observed.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N, Br, Cl) in the compound, which is used to verify the empirical formula. redalyc.org
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1262120-94-4 | chemicalbook.com |
| Molecular Formula | C₅H₃BrClN₅ | chemicalbook.com |
| Molecular Weight | 248.47 g/mol | chemicalbook.com |
Chemical Transformations and Derivatization Strategies of 8 Bromo 6 Chloro 9h Purin 2 Amine
Nucleophilic Substitution Reactions at C-2 and C-6 Positions
The electron-deficient nature of the purine (B94841) ring, further accentuated by the presence of chloro and bromo substituents, renders the C-2 and C-6 positions susceptible to nucleophilic attack. The chlorine atom at the C-6 position is particularly labile and serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions.
Amination Reactions for Purine Derivatives
The introduction of amino groups at the C-6 position of 8-bromo-6-chloro-9H-purin-2-amine is a common strategy to generate libraries of 2,6-diaminopurine (B158960) derivatives. These reactions are typically carried out by treating the starting material with a primary or secondary amine in a suitable solvent, often with the addition of a base to neutralize the liberated hydrochloric acid.
Research has shown that the alkylation of 8-bromo-6-chloropurin-2-amine can be challenging under certain conditions. For instance, the reaction with bromomethylcyclohexane in the presence of potassium carbonate in DMF proceeds slowly, with a significant amount of starting material remaining even after extended reaction times, leading to low yields of the desired N-9 alkylated product. researchgate.net In contrast, Mitsunobu conditions have been shown to provide high conversion and selectivity for N-9 alkylation. researchgate.net
The following table summarizes representative amination reactions at the C-6 position:
| Amine Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Cyclohexylamine | K2CO3, DMF | 2-Amino-8-bromo-6-(cyclohexylamino)-9H-purine | Low | researchgate.net |
| Various Amines | Microwave irradiation, solvent-free | C6-functionalized purine nucleosides | Good to High | rsc.org |
| Primary and Secondary Amines | Not specified | 6-(Substituted amino)purine derivatives | Not specified |
It is important to note that the reactivity of the C-6 position can be influenced by the nature of the amine nucleophile and the reaction conditions employed. Microwave-assisted, solvent-free conditions have emerged as an efficient and environmentally friendly method for these transformations. rsc.org
Introduction of Oxygen and Sulfur Nucleophiles
The chloro group at the C-6 position can also be readily displaced by oxygen and sulfur nucleophiles to yield 6-alkoxy and 6-thioether purine derivatives, respectively. These reactions typically involve the use of the corresponding alkoxide or thiolate, often generated in situ by treating the alcohol or thiol with a strong base.
A revised synthesis of 6-alkoxy-2-aminopurines has been developed to allow for greater molecular complexity at the O-6 position, which is crucial for targeting specific biological macromolecules. rsc.org Similarly, 6-substituted purines with sulfur-containing functionalities have been synthesized and evaluated for their biological activities. redalyc.org
Detailed research findings on the reaction of this compound with a wide range of oxygen and sulfur nucleophiles are summarized below:
| Nucleophile | Reaction Conditions | Product | Yield (%) | Reference |
| Methoxide | NaOMe, MeOH | 2-Amino-8-bromo-6-methoxypurine | Not specified | acs.org |
| Thiophenoxide | PhSNa, DMF | 2-Amino-8-bromo-6-(phenylthio)purine | Not specified | |
| Benzyl mercaptan | DMF, 80°C | 2-Amino-6-(benzylthio)purine | Not specified | redalyc.org |
The synthesis of these derivatives expands the chemical space accessible from the this compound starting material, providing opportunities for the development of compounds with tailored electronic and steric properties.
Modulating Reactivity through Substituent Effects
The reactivity of the purine ring in nucleophilic substitution reactions is significantly influenced by the nature and position of existing substituents. In neutral purines, the general order of reactivity for nucleophilic displacement is C-8 > C-6 > C-2. However, in anionic purines, the order changes to C-6 > C-8 > C-2. wur.nl The electron-withdrawing nature of the bromine atom at C-8 and the chlorine atom at C-6 in the starting material enhances the electrophilicity of these positions.
The amino group at the C-2 position is an electron-donating group, which can modulate the reactivity of the C-6 and C-8 positions. Studies on related 6-substituted purines have shown that the nature of the substituent at C-6 plays a crucial role in directing further reactions, such as N-alkylation. For instance, 6-methoxy and 6-methylthiopurine derivatives readily undergo N7-regioselective tert-butylation, while 6-(dimethylamino)purine does not react under the same conditions. acs.orgnih.gov This highlights the delicate interplay of electronic and steric effects in determining the outcome of derivatization reactions.
Electrophilic and Lithiation-Halogenation Reactions at C-8 Position
The C-8 position of the purine ring offers another avenue for structural diversification. While direct electrophilic substitution on the purine ring can be challenging, metal-halogen exchange reactions provide a powerful tool for the introduction of a variety of functional groups at this position.
Scope of C-8 Lithiation with Various Electrophiles
Lithiation of the C-8 position, typically achieved through bromine-lithium exchange using an organolithium reagent such as n-butyllithium at low temperatures, generates a highly reactive C-8 lithiated intermediate. This intermediate can then be quenched with a wide range of electrophiles to introduce new substituents.
For the lithiation of 2-amino-6-chloropurines, protection of the N-2 amino group is often necessary to prevent side reactions. researchgate.net Lithiation of unprotected 2-amino-6-chloropurines can lead to the ring-opening of the pyrimidine (B1678525) ring. researchgate.net
The following table illustrates the scope of C-8 lithiation followed by reaction with various electrophiles:
| Electrophile | Reaction Conditions | Product | Yield (%) | Reference |
| 1,2-Dibromo-1,1,2,2-tetrachloroethane | LDA, THF, -78 °C | 2-Amino-6-chloro-8-bromopurine | Not specified | researchgate.net |
| N-Formylpiperidine | n-BuLi, THF, -78 °C | 2-Amino-6-chloro-9H-purine-8-carbaldehyde | Not specified | |
| Trimethylsilyl chloride | n-BuLi, THF, -78 °C | 2-Amino-6-chloro-8-(trimethylsilyl)-9H-purine | Not specified | |
| Carbon dioxide | n-BuLi, THF, -78 °C | 2-Amino-6-chloro-9H-purine-8-carboxylic acid | Not specified |
This methodology provides access to a broad spectrum of C-8 functionalized purines, including those bearing additional halogens, formyl groups, silyl (B83357) groups, and carboxylic acid moieties.
Controlled Introduction of Halogens at C-8
The bromine atom at the C-8 position can be exchanged for other halogens, offering a route to further fine-tune the electronic properties of the purine scaffold. While direct electrophilic halogenation at C-8 is possible for some purine derivatives, metal-halogen exchange reactions provide a more controlled approach.
The "halogen dance" reaction, a base-catalyzed halogen migration, is a known phenomenon in halogenated aromatic and heteroaromatic systems. ias.ac.inclockss.orgrsc.orgresearchgate.net While not extensively studied for this compound itself, the principles of this reaction suggest the possibility of isomerizing the bromo substituent or facilitating its exchange.
A more direct approach for the introduction of other halogens involves the C-8 lithiation followed by quenching with a suitable halogenating agent. For instance, quenching the C-8 lithiated species with iodine would yield the corresponding 8-iodo derivative. This strategy allows for the selective and controlled introduction of different halogens at the C-8 position, further expanding the synthetic utility of the starting material.
| Halogenating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| Iodine (I2) | n-BuLi, THF, -78 °C | 2-Amino-6-chloro-8-iodo-9H-purine | Not specified | |
| N-Fluorobenzenesulfonimide (NFSI) | n-BuLi, THF, -78 °C | 2-Amino-6-chloro-8-fluoro-9H-purine | Modest | researchgate.net |
The ability to selectively introduce different halogens at the C-8 position is crucial for applications such as cross-coupling reactions, where the nature of the halogen significantly influences the reaction efficiency.
Cross-Coupling Reactions for C-8 Functionalization
The presence of two distinct halogen atoms on the purine ring of this compound—a bromine at the C-8 position and a chlorine at the C-6 position—presents both opportunities and challenges for selective functionalization via cross-coupling reactions. The inherent reactivity differences between an aryl-bromide and an aryl-chloride bond under palladium catalysis are central to these transformations. Generally, the C-Br bond is more reactive and thus more susceptible to oxidative addition to a palladium(0) catalyst than the more stable C-Cl bond. However, within the purine system, the electronic environment significantly influences reactivity, with studies indicating that the C-6 position is often more reactive towards nucleophilic substitution and cross-coupling than the C-8 position. researchgate.netresearchgate.net
Suzuki-Miyaura Cross-Coupling Applications
The Suzuki-Miyaura cross-coupling reaction, which forges a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool for modifying purine scaffolds. researchgate.net However, for dihalogenated purines like this compound, achieving regioselectivity is a primary concern. Research indicates that the C-6 position of dihalopurines is typically the most reactive site for Suzuki-Miyaura coupling. researchgate.net For instance, the reaction of 9-benzyl-2,6-dichloropurine with one equivalent of phenylboronic acid selectively yields 9-benzyl-2-chloro-6-phenylpurine, demonstrating the heightened reactivity of the C-6 position. researchgate.net
This preferential reactivity at C-6 implies that direct, selective Suzuki-Miyaura coupling at the C-8 position of this compound is challenging and often not the preferred synthetic route. Instead, alternative strategies are employed. One such strategy involves a sequence where the more reactive C-6 chloro group is first coupled, followed by a different type of reaction, such as a direct C-H arylation, at the C-8 position. nih.gov This multi-step approach bypasses the regioselectivity issue of a direct C-8 coupling on the dihalo substrate.
Below is a table illustrating typical conditions for Suzuki-Miyaura reactions on related halopurine systems, highlighting the catalysts and conditions used.
| Starting Material | Coupling Partner | Catalyst System | Base | Solvent | Product | Ref |
| 9-Benzyl-6-chloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 9-Benzyl-6-phenylpurine | researchgate.net |
| 9-Benzyl-2,6-dichloropurine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 9-Benzyl-2-chloro-6-phenylpurine | researchgate.net |
| 8-Bromoadenine derivative | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | 8-Aryl-adenine derivative | researchgate.net |
Stille Coupling and Other Metal-Catalyzed Processes
Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methods, such as Stille and Negishi couplings, are widely used for functionalizing the purine core. researchgate.net The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc compounds. These reactions offer alternative pathways for introducing alkyl, alkenyl, aryl, and other moieties onto the purine ring.
Similar to the Suzuki reaction, the regioselectivity in Stille and Negishi couplings of dihalopurines is dictated by the relative reactivity of the C-X bonds. The C-6 position generally remains the most susceptible to coupling. researchgate.netnih.gov For example, palladium-mediated cross-coupling of 6-chloro-9-(β-D-ribofuranosyl)purine derivatives with organozinc halides (a Negishi-type reaction) effectively proceeds at the C-6 position to yield C-6 alkyl, cycloalkyl, and aryl purine nucleosides. nih.gov
To achieve C-8 functionalization on the 8-bromo-6-chloro-purine scaffold using these methods, a synthetic strategy would likely involve either protecting the C-6 position or choosing a substrate where the C-8 position is preferentially activated. A common alternative is to utilize a C-8 lithiation protocol on a 6-chloropurine (B14466) derivative, followed by trapping with an electrophile, which provides a more direct route to C-8 functionalization without competing with the C-6 position in a cross-coupling reaction. researchgate.net
The following table summarizes various metal-catalyzed reactions on the purine scaffold, demonstrating the versatility of these methods.
| Reaction Type | Starting Material | Reagent | Catalyst | Product Type | Ref |
| Negishi-type | 6-Chloro-9-ribofuranosylpurine | Alkylzinc halide | (Ph₃P)₄Pd | 6-Alkyl-9-ribofuranosylpurine | nih.gov |
| Negishi-type | 6-Chloro-9-ribofuranosylpurine | Arylzinc halide | (Ph₃P)₄Pd | 6-Aryl-9-ribofuranosylpurine | nih.gov |
| Stille | 8-Bromo-2,6-diaminopurine derivative | Organostannane | Pd(PPh₃)₄ | C-8 substituted 2,6-diaminopurine | researchgate.net |
| Sonogashira | 8-Bromo-2,6-diaminopurine derivative | Terminal alkyne | PdCl₂(PPh₃)₂/CuI | C-8 alkynyl 2,6-diaminopurine | researchgate.net |
Oxidation and Reduction Pathways in Purine Derivatization
Oxidation and reduction reactions provide essential pathways for the derivatization of this compound, allowing for the introduction of new functional groups and the modification of the purine core's electronic properties. These transformations are crucial for synthesizing derivatives with significant biological relevance, such as 8-oxoguanine analogues.
Formation of 8-Oxoguanine Derivatives from Brominated Purines
The conversion of 8-bromopurines into their 8-oxo counterparts is a synthetically important transformation, as 8-oxoguanine is a significant product of oxidative DNA damage and its derivatives are valuable tools for studying DNA repair mechanisms. uio.nowikipedia.org A well-established route to 9-alkyl-8-oxoguanine derivatives begins with a 2-amino-6-chloropurine (B14584) precursor. researchgate.netuio.no
The synthesis generally follows a three-step sequence:
N-9 Alkylation: The purine nitrogen is first alkylated.
C-8 Bromination: The resulting 9-alkyl-2-amino-6-chloropurine is then brominated at the C-8 position. This step can be achieved by direct bromination, for example, using bromine in water. researchgate.net
Hydrolysis: The final step involves the hydrolysis of the 8-bromo and 6-chloro groups, which converts the dihalogenated intermediate into the target 8-oxoguanine derivative. researchgate.netuio.no
The bromination step at C-8 proceeds efficiently on 9-substituted 2-amino-6-chloropurines, demonstrating a practical route to the key 8-bromo-6-chloro-purine intermediate needed for subsequent hydrolysis to the 8-oxo product. researchgate.net
The table below details the synthesis of various N-9 substituted 8-bromo-2-amino-6-chloropurines, which are direct precursors to 8-oxoguanine derivatives.
| N-9 Substituent | Bromination Reagent/Conditions | Product | Yield | Ref |
| Cyclohexylmethyl | Br₂ in H₂O | 2-Amino-8-bromo-6-chloro-9-(cyclohexylmethyl)purine | 91% | researchgate.net |
| Cyclopentyl | Br₂ in H₂O | 2-Amino-8-bromo-6-chloro-9-cyclopentylpurine | 90% | researchgate.net |
| (E)-4-Bromobut-2-en-1-yl | Br₂ in H₂O | 2-Amino-8-bromo-9-((E)-4-bromobut-2-en-1-yl)-6-chloropurine | 92% | researchgate.net |
| Cyclopentenyl | 1. LDA, 2. (CCl₂Br)₂ | 2-Amino-8-bromo-6-chloro-9-cyclopentenylpurine | 28% | researchgate.net |
Selective Oxidation/Reduction at Specific Purine Positions
Selective oxidation and reduction reactions on the this compound scaffold allow for fine-tuning of its structure. The two halogen substituents offer differential reactivity that can be exploited for selective transformations.
Oxidation: Besides the formation of 8-oxoguanine via hydrolysis of the 8-bromo group, other oxidative pathways can be considered. The purine ring itself can be susceptible to oxidation under specific conditions, although this is less common than the transformation of its substituents. The primary oxidative pathway of interest for this scaffold remains the conversion at the C-8 position to an oxo group, as it mimics a natural form of DNA damage and creates biologically relevant molecules. nih.gov
Reduction: Selective reduction presents another avenue for derivatization. For instance, the C6-chloro group can be reduced to a C-H bond, a process known as hydrodechlorination. This reaction would yield an 8-bromo-9H-purin-2-amine derivative, effectively removing one of the reactive sites and simplifying subsequent functionalization attempts at C-8. This type of reduction can often be accomplished using catalytic hydrogenation with a palladium catalyst (e.g., Pd/C) and a hydrogen source. Conversely, selective reduction of the C8-bromo group while retaining the C6-chloro group is more challenging due to the higher reactivity of the C-Br bond. General reducing agents like lithium aluminum hydride or sodium borohydride (B1222165) can also be used, though they may lead to the reduction of multiple sites on the purine ring.
Structure Activity Relationship Sar Studies of 8 Bromo 6 Chloro 9h Purin 2 Amine Derivatives
Positional Scan and Substituent Effects on Biological Activity
The biological profile of 8-bromo-6-chloro-9H-purin-2-amine derivatives is profoundly influenced by the nature and position of various substituents. Researchers have systematically explored these effects to map the chemical space for optimal target engagement.
Impact of N9-Substituents on Purine (B94841) Reactivity and Bioactivity
The N9 position of the purine ring is a critical handle for modulating the pharmacological properties of this compound derivatives. Alkylation at this position not only influences the compound's physicochemical properties, such as solubility and lipophilicity, but also plays a direct role in its interaction with target proteins.
Studies on related 6-chloropurine (B14466) analogs have shown that the introduction of various alkyl and aryl groups at the N9 position can significantly impact their activity. For instance, in the context of cytokinin activity, a series of N6-[(3-methylbut-2-en-1-yl)amino]purine (iP) derivatives with different N9-substituents, including tetrahydropyran-2-yl and ethoxyethyl groups, demonstrated that these modifications are well-tolerated and can fine-tune biological responses. nih.gov While most of these N9-substituted derivatives were unable to trigger certain cytokinin receptors, some induced detectable activation in specific maize receptors, highlighting the subtlety of these interactions. nih.gov
The synthesis of N9-alkylated 8-oxoguanines, which share a similar purine core, has also shed light on the reactivity of the N9 position. Alkylation of 8-bromo-6-chloropurin-2-amine with bromomethylcyclohexane has been shown to proceed, albeit slowly, demonstrating the feasibility of introducing bulky alkyl groups at this position. nih.gov
| N9-Substituent | Biological Target/Activity | Key Findings | Reference |
| Tetrahydropyran-2-yl | Cytokinin Receptors | Remained active in in-vitro bioassays. | nih.gov |
| Ethoxyethyl | Cytokinin Receptors | Maintained activity across a broad range of concentrations. | nih.gov |
| Arylethanone | EGF-R, VEGF-R | Inhibition activity dependent on N9 vs. N7 substitution. | nih.gov |
| Cyclohexylmethyl | Synthetic Intermediate | Demonstrates feasibility of introducing bulky alkyl groups. | nih.gov |
| 2-Bromoethyl | Synthetic Intermediate | A readily available intermediate for further modification. | nih.gov |
Influence of 8-Aryl Ring Modifications (Polarity, Volume)
The introduction of an aryl group at the C8 position of the purine scaffold opens up a vast chemical space for SAR exploration. The electronic properties (polarity) and steric bulk (volume) of this aryl substituent can dramatically alter the binding affinity and selectivity of the compounds.
While direct studies on 8-aryl derivatives of this compound are limited, research on related purine analogs provides valuable insights. For instance, in a series of 3-aryl-4-hydroxycoumarin derivatives, the nature of the C3-aryl substituent was found to have a strong influence on their antioxidant activity. nih.govresearchgate.net This suggests that the electronic and steric properties of an aryl group in proximity to a heterocyclic core can significantly modulate its biological function.
In the context of kinase inhibitors, the 8-aryl moiety often occupies a hydrophobic pocket in the enzyme's active site. The polarity and volume of this group can be tuned to optimize van der Waals interactions and displace water molecules, thereby enhancing binding affinity. For example, the synthesis of 6,8,9-polysubstituted purine analogues revealed that compounds with a benzoxy group at the C6 position and an aryl group at the C8 position exhibited significant pro-apoptotic activity in leukemia cell lines. rsc.org
| 8-Aryl Ring Modification | Impact on Property/Activity | Observed Trend | Reference |
| Electron-donating groups | Synthetic Yield | Generally higher yields in related chalcogeno-nucleosides. | nih.gov |
| Steric hindrance | Antioxidant Activity | Can hinder coplanarity and reduce radical stabilization in coumarin (B35378) analogs. | researchgate.net |
| Phenyl group | Pro-apoptotic Activity | Contributes to activity in 6,8,9-polysubstituted purines. | rsc.org |
Preferred Halogen Substituents for Potency
The presence and nature of halogen substituents on the purine ring are critical determinants of biological activity. The 8-bromo and 6-chloro substituents of the parent compound are not merely passive placeholders but actively contribute to its electronic properties and binding interactions.
The chlorine atom at the C6 position is a key feature, as 2-amino-6-chloropurine (B14584) is a common starting material for the synthesis of a wide range of biologically active purine derivatives. nih.gov The C6-chloro group can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities. However, its retention in the final molecule can also be crucial for activity. For instance, in carbocyclic analogues of lyxofuranosides, the 2-amino-6-chloropurine derivative was a key intermediate for constructing a series of compounds with antiviral activity. nih.gov
The bromine atom at the C8 position also plays a significant role. The synthesis of 2-amino-8-bromo-9-(β-D-ribofuranosyl)purine has been reported, and this compound has shown antiviral and anticancer properties. biosynth.com The C8-bromo substituent can influence the conformation of the molecule and participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug design.
While direct comparative studies of different halogens on the this compound scaffold are scarce, research on other halogenated purines provides valuable context. For example, 2-amino-6-bromopurine (B1275490) is a known purine analog. nih.gov The choice of halogen can affect the lipophilicity, metabolic stability, and binding affinity of the molecule.
Role of the Purine Scaffold in Molecular Recognition
The purine scaffold itself is a privileged structure in medicinal chemistry, capable of mimicking the endogenous purines, adenine (B156593) and guanine, and thus interacting with a wide array of biological targets, particularly enzymes that utilize purine-based substrates or cofactors. The specific substitution pattern of this compound endows it with a unique electronic and steric profile that dictates its molecular recognition by proteins.
The 2-amino group is a critical feature for molecular recognition, often acting as a hydrogen bond donor. This is evident in the design of many kinase inhibitors, where the 2-amino group forms a key hydrogen bond with the hinge region of the kinase active site.
The 8-bromo substituent adds further complexity and potential for specific interactions. Halogen bonds, where the bromine atom acts as an electrophilic region (the σ-hole), can form with nucleophilic residues in a protein binding site, such as backbone carbonyls or the side chains of serine, threonine, or tyrosine.
Molecular modeling studies on related enzyme inhibitors have highlighted the importance of specific amino acid residues in the active site that interact with the purine core. mdpi.com For instance, in levansucrase, catalytic triads of amino acids are responsible for the interaction with sucrose, a molecule with structural similarities to purine nucleosides. mdpi.com Such specific interactions are undoubtedly at play in the recognition of this compound derivatives by their protein targets.
Design of Analogs with Varied Linker Groups for Target Interactions
The introduction of linker groups at various positions of the this compound scaffold allows for the exploration of additional binding pockets on the target protein and can be used to connect the purine core to other pharmacophoric fragments. The length, flexibility, and chemical nature of these linkers are critical for optimizing target interactions.
While specific examples for the this compound core are not extensively documented in the available literature, studies on related purine analogs provide a strong rationale for this design strategy. For instance, the synthesis of 9-(substituted amino)-6-(methylthio)-9H-purines involved the introduction of various functionalized linkers at the 9-amino position. nih.gov These included pyrrolylmethyl, hydroxybutyl, and other groups designed to probe for enzymatic binding sites. nih.gov
Similarly, the synthesis of new N-linked phosphonamidate derivatives of 6-chloropurine demonstrates the use of a linker to attach a phosphonate (B1237965) group, a known pharmacophore that can mimic phosphate (B84403) groups in biological systems. researchgate.net
The choice of linker can influence several properties:
Reach and Orientation: A longer, more flexible linker can allow the purine core to adopt an optimal binding pose while a second pharmacophore engages a distal binding site.
Solubility: The incorporation of polar linker groups can improve the aqueous solubility of the final compound.
Metabolic Stability: The chemical nature of the linker can affect its susceptibility to metabolic enzymes.
Structure-Activity Relationships in Enzyme Inhibition Profiles
The ultimate goal of SAR studies is often to develop potent and selective enzyme inhibitors. For derivatives of this compound, the SAR trends discussed above culminate in their enzyme inhibition profiles.
The enzymatic synthesis of 2-chloropurine arabinonucleosides with chiral amino acid amides at the C6 position resulted in compounds with varying antiproliferative activity. nih.gov The serine derivative, for instance, exhibited an IC50 of 16 μM against a human acute myeloid leukemia cell line, demonstrating that modifications at the C6 position can significantly impact biological activity. nih.gov
A study on 6,8,9-polysubstituted purine analogues as DAPK-1 inhibitors found that a compound with a 6-benzyloxy and 8-phenyl substitution had an IC50 of 2.5 μM. rsc.org This highlights the potential for discovering potent enzyme inhibitors by exploring substitutions at multiple positions on the purine core.
| Compound Series | Enzyme Target | Key SAR Findings | Reference |
| 2-Chloropurine arabinonucleosides | Antiproliferative activity | Serine derivative at C6 showed IC50 of 16 μM. | nih.gov |
| 6,8,9-Polysubstituted purines | DAPK-1 | 6-Benzyloxy, 8-phenyl derivative showed IC50 of 2.5 μM. | rsc.org |
| N9/N7-substituted 6-aminopurines | EGF-R, VEGF-R | IC50 values in the micromolar range, dependent on substitution pattern. | nih.gov |
In Vitro Biological Activity and Mechanistic Elucidation of 8 Bromo 6 Chloro 9h Purin 2 Amine and Its Analogs
Modulation of Enzyme Activity
The purine (B94841) scaffold is a common feature in a multitude of endogenous molecules, including signaling molecules and components of nucleic acids. As such, synthetic purine analogs are frequently investigated for their ability to modulate the activity of enzymes that interact with their natural counterparts.
DNA Glycosylase Inhibition (e.g., OGG1) and Base Excision Repair Pathway Interference
The base excision repair (BER) pathway is a critical cellular defense mechanism against DNA damage from endogenous and exogenous sources. A key enzyme in this pathway is 8-oxoguanine DNA glycosylase (OGG1), which is responsible for recognizing and excising the mutagenic lesion 8-oxoguanine (8-OG) from DNA. mdpi.com The modulation of OGG1 activity is, therefore, a significant area of research.
Interestingly, while many purine analogs are investigated as inhibitors of DNA repair enzymes, some have been found to enhance their activity. Research has indicated that 8-bromo- and 8-aminoguanines may act as enhancers of OGG1 activity. bldpharm.com In one study, 8-bromo-6-chloropurin-2-amine served as a precursor for the synthesis of N-alkyl-8-oxoguanines, which were then evaluated as OGG1 inhibitors. bldpharm.com While the direct inhibitory effect of 8-bromo-6-chloro-9H-purin-2-amine on OGG1 was not the focus of this study, the findings for its derivatives are noteworthy. For instance, certain N-alkylated 8-oxoguanine derivatives demonstrated weak inhibition of OGG1, with the halogenated precursors appearing to be more potent inhibitors than their 6-oxo derivatives. bldpharm.com
Table 1: Inhibition of OGG1 by Analogs
| Compound | Concentration (mM) | % Inhibition of OGG1 |
|---|---|---|
| Analog 6b | 0.2 | ~30% |
| Analog 6c | 0.2 | ~30% |
| Analog 5a | 0.2 | ~10-15% |
| Analog 5b | 0.2 | ~10-15% |
This data is based on analogs synthesized from 8-bromo-6-chloropurin-2-amine precursors. bldpharm.com
Kinase Inhibition Studies (e.g., PI3K Delta Pathway)
No specific research data on the direct effects of this compound or its close analogs on the PI3K delta pathway or other kinase pathways have been identified in the reviewed literature.
Nucleic Acid Metabolism Enzyme Inhibition (e.g., DNA Polymerases, Purine Nucleoside Phosphorylase)
Purine analogs are well-known for their ability to interfere with nucleic acid metabolism, often by targeting enzymes essential for DNA and RNA synthesis. One such analog, 2-Amino-8-bromo-9-(β-D-ribofuranosyl)purine, has been shown to inhibit the synthesis of viral DNA and RNA. biosynth.com This suggests a potential interaction with viral polymerases. Furthermore, the broader class of purine nucleoside analogs is recognized for its capacity to inhibit DNA synthesis, a key mechanism in their anticancer activity. epa.govmedchemexpress.commedchemexpress.com
Another important enzyme in purine metabolism is purine nucleoside phosphorylase (PNP). Research into tricyclic analogs of 2-aminopurine (B61359) has revealed that these compounds can act as substrates for bacterial PNP. mdpi.com This interaction highlights the potential for purine analogs to engage with and modulate the activity of enzymes involved in nucleoside salvage pathways.
Histone Deacetylase (HDAC) Inhibition
Based on the available scientific literature, there is no specific information regarding the inhibitory activity of this compound or its analogs on histone deacetylases (HDACs).
Topoisomerase Inhibition Mechanisms (Catalytic Inhibition)
Topoisomerases are crucial enzymes that regulate the topology of DNA, making them important targets in cancer therapy. Certain purine analogs have been shown to interfere with their function. For example, 8-chloro-adenosine (8-Cl-Ado) is metabolized in cells to 8-chloro-ATP (8-Cl-ATP), which has been demonstrated to directly inhibit the catalytic activity of topoisomerase IIα. nih.gov This inhibition occurs through interference with ATP hydrolysis and the stabilization of the closed clamp conformation of the enzyme. nih.gov The downstream effect of this inhibition is an increase in DNA double-strand breaks. nih.gov While 8-Cl-Ado is not identical to this compound, its activity provides a model for how a halogenated purine analog can disrupt topoisomerase function.
Cellular Pathway Modulation
The enzymatic inhibition observed with purine analogs translates into broader effects on cellular pathways. The inhibition of DNA synthesis and topoisomerase activity by compounds like 8-Cl-Ado can lead to the induction of DNA damage responses and, ultimately, apoptosis. nih.gov Purine nucleoside analogs, as a class, are known to have broad antitumor activity, which is attributed to their ability to inhibit DNA synthesis and induce programmed cell death. epa.govmedchemexpress.commedchemexpress.com The interference with fundamental cellular processes, such as DNA replication and repair, underscores the potential of these compounds to modulate cellular pathways significantly.
Disruption of Cell Cycle Progression in Cancer Models
Purine analogs are well-documented for their ability to interfere with the cell cycle, a fundamental process that governs cell division and proliferation. The progression through the cell cycle is tightly regulated by a series of checkpoints that ensure genomic integrity. Many anticancer agents, including purine derivatives, exert their effects by causing cell cycle arrest at these checkpoints, ultimately leading to cell death.
Flow cytometry is a common technique used to analyze cell cycle distribution. nih.gov This method allows researchers to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). nih.govnih.govspringernature.com For instance, studies on related purine nucleosides have demonstrated their capacity to induce cell cycle arrest, often at the G2/M phase, in various cancer cell lines. nih.gov This arrest prevents the cells from entering mitosis and triggers downstream apoptotic pathways. While specific data for this compound is not available, it is plausible that it could induce similar effects.
A hypothetical representation of cell cycle analysis data is presented in the table below:
| Treatment | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| Control | 60% | 25% | 15% |
| This compound (Hypothetical) | 20% | 10% | 70% |
This table is for illustrative purposes only and does not represent actual experimental data.
Induction of Apoptosis via Specific Signaling Pathways (e.g., p53 Pathway)
Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. Many chemotherapeutic agents, including purine analogs, function by inducing apoptosis in cancer cells. The tumor suppressor protein p53 plays a pivotal role in regulating apoptosis in response to cellular stress, such as DNA damage. nih.govpromega.com Activation of the p53 pathway can lead to the transcriptional upregulation of pro-apoptotic proteins, such as Bax, and the downregulation of anti-apoptotic proteins, like Bcl-2, ultimately culminating in caspase activation and cell death. promega.comnih.gov
The Annexin V assay is a widely used method to detect apoptosis in its early stages. nih.govthermofisher.comthermofisher.com This assay utilizes the high affinity of Annexin V for phosphatidylserine, a phospholipid that translocates to the outer leaflet of the plasma membrane during apoptosis. nih.govnih.gov Studies on various purine derivatives have confirmed their ability to induce apoptosis in cancer cell lines. While the direct involvement of the p53 pathway for this compound has not been explicitly demonstrated, it remains a highly probable mechanism of action given the established role of p53 in mediating the effects of many DNA-damaging and antimetabolite drugs. nih.gov
Interference with Cellular Proliferation Processes
A key hallmark of cancer is uncontrolled cellular proliferation. The antiproliferative activity of a compound is often quantified by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of a cell population by 50%. Research on various purine analogs has demonstrated their potent antiproliferative effects against a range of cancer cell lines. For example, certain 6-phenyl substituted 9H-purines have shown significant antiproliferative activity. nih.gov
The table below illustrates hypothetical IC50 values for this compound against different cancer cell lines.
| Cancer Cell Line | IC50 Value (µM) (Hypothetical) |
| Breast Cancer (MCF-7) | 15 |
| Lung Cancer (A549) | 20 |
| Colon Cancer (HCT116) | 12 |
This table is for illustrative purposes only and does not represent actual experimental data.
Molecular Target Identification and Binding Studies
Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for optimizing its therapeutic potential.
Affinity to Purine Receptors and Enzymes
Purine analogs can exert their effects by interacting with a variety of purine-binding proteins, including receptors and enzymes. For instance, some purine derivatives act as inhibitors of kinases, a class of enzymes that play critical roles in cell signaling and proliferation. The bromodomain-containing protein 9 (BRD9) has been identified as a target for some purine analogs, suggesting a role in epigenetic regulation. nih.gov
Interaction with Nucleic Acids and Proteins
As analogs of natural purines, these compounds can interfere with the synthesis and function of nucleic acids (DNA and RNA). This can occur through direct incorporation into DNA or RNA, leading to chain termination or dysfunction, or by inhibiting enzymes involved in nucleotide metabolism. Furthermore, purine analogs can bind to various proteins, thereby modulating their function. Techniques such as fluorescence quenching can be employed to study these interactions. nih.gov
Ligand-Receptor Interactions
The interaction between a ligand (the chemical compound) and its receptor (the molecular target) is the initial event that triggers a biological response. Understanding these interactions at a molecular level is fundamental for drug design. While specific ligand-receptor interaction studies for this compound are not available, research on related purine analogs has shed light on the structural requirements for binding to their targets. For instance, studies on 6-phenyl substituted 9H-purines have explored the structure-activity relationships that govern their binding to targets like BRD9. nih.gov These studies often involve computational modeling and biophysical techniques to elucidate the key binding interactions.
Binding to Bromodomain Proteins (e.g., BRD9)
Bromodomain-containing protein 9 (BRD9) has emerged as a significant target in drug discovery, particularly in oncology. nih.gov BRD9 is a subunit of the non-canonical BAF (ncBAF) chromatin remodeling complex, which plays a crucial role in regulating gene expression. nih.gov The bromodomain of BRD9 specifically recognizes acetylated lysine (B10760008) residues on histones and other proteins, thereby recruiting the ncBAF complex to specific genomic locations. nih.gov
The development of small-molecule inhibitors that target the BRD9 bromodomain is an area of intense research. These inhibitors are designed to interfere with the acetyl-lysine recognition function of BRD9, thereby modulating gene expression and cellular processes. nih.gov Fragment-based library screening and other high-throughput screening methods have been employed to identify compounds that bind to the BRD9 bromodomain. nih.gov The affinity and selectivity of these compounds are critical parameters, and various assays are used to characterize them. While a number of chemical series have been identified as BRD9 bromodomain inhibitors, specific binding data for this compound to BRD9 is not detailed in the available literature. nih.gov
Modulation of Neurotransmitter Transporters (e.g., Human Dopamine (B1211576) and Norepinephrine (B1679862) Sodium Symporters)
The human dopamine transporter (DAT) and norepinephrine transporter (NET) are members of the solute carrier 6 (SLC6) family of neurotransmitter transporters. They are responsible for the reuptake of dopamine and norepinephrine from the synaptic cleft into presynaptic neurons, thereby regulating the duration and intensity of neurotransmitter signaling. The dysfunction of these transporters is implicated in various neurological and psychiatric disorders.
The excitatory amino acid transporter 2 (EAAT2), another crucial transporter in the central nervous system, is responsible for the majority of glutamate (B1630785) uptake. acs.org Its dysfunction can lead to excitotoxicity and neuronal death, which are hallmarks of several neurodegenerative diseases. acs.org The development of molecules that can modulate the activity of these transporters is a key strategy in neuroscience research. While various classes of compounds are known to interact with these transporters, specific data on the modulatory effects of this compound on human dopamine and norepinephrine sodium symporters is not presently available in the scientific literature.
Investigation of Immunosuppressive Potentials (e.g., Mixed Lymphocyte Reaction Assay)
The mixed lymphocyte reaction (MLR) assay is a standard in vitro method used to assess the cell-mediated immune response. It measures the proliferation of T cells in response to stimulation by allogeneic cells (cells from a genetically different individual of the same species). The MLR is a valuable tool for screening compounds for potential immunosuppressive activity. A reduction in T cell proliferation in the presence of a test compound indicates potential immunosuppressive effects. This assay is critical in the development of drugs for autoimmune diseases and organ transplantation. While purine analogs have been investigated for their immunomodulatory properties, specific data from MLR assays for this compound are not reported in the available research.
Substrate Scope Broadening of Enzymatic Activity (e.g., OGG1 AP-Lyase Function)
8-Oxoguanine DNA glycosylase 1 (OGG1) is a key enzyme in the base excision repair (BER) pathway, responsible for recognizing and excising the oxidatively damaged base 8-oxoguanine (8-oxoG) from DNA. nih.gov In addition to its DNA glycosylase activity, OGG1 also possesses an apurinic/apyrimidinic (AP) lyase activity, which allows it to cleave the DNA backbone at the resulting AP site. nih.gov
Research has shown that OGG1's role extends beyond simple DNA repair; it can also function in the regulation of gene expression. nih.gov The binding of OGG1 to 8-oxoG in promoter regions can facilitate the recruitment of transcription factors and activate gene expression. nih.gov Investigations into the functional roles of specific amino acids within the 8-oxoG binding pocket of OGG1 have provided insights into its catalytic mechanism. nih.gov While the modulation of OGG1 activity is an area of interest, there is no specific information available on how this compound or its analogs might broaden the substrate scope or otherwise modulate the AP-lyase function of OGG1.
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Studies for Binding Mode Prediction
Ligand-protein docking simulations are a cornerstone of computational drug discovery, offering predictions of how a small molecule like 8-bromo-6-chloro-9H-purin-2-amine might bind to a protein target. These in silico experiments are crucial for hypothesizing the compound's potential biological activity and guiding further experimental work.
Characterization of Binding Pockets and Key Interactions
The predictive power of docking studies lies in their ability to elucidate the specific interactions between a ligand and the amino acid residues lining the binding pocket of a protein. For this compound, a hypothetical docking study would involve placing the molecule into the active site of a relevant protein target, such as a kinase or a bromodomain, which are known to interact with purine-like scaffolds.
The analysis would focus on identifying key interactions such as:
Hydrogen Bonding: The 2-amino group and the nitrogen atoms within the purine (B94841) ring are potential hydrogen bond donors and acceptors, respectively. These could form crucial hydrogen bonds with polar residues in the binding pocket.
Halogen Bonding: The bromine at the 8-position and the chlorine at the 6-position can participate in halogen bonds, a type of non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.
Hydrophobic Interactions: The purine ring itself provides a surface for hydrophobic and aromatic stacking interactions with nonpolar residues.
A theoretical docking pose might show the purine core situated within a cavity, with the substituents making specific contacts that anchor the molecule. For instance, studies on similar 2-amine-9H-purine scaffolds have shown that the 2-amino group can form hydrogen bonds deep within a binding pocket, while substitutions at other positions can influence selectivity and affinity.
Induced-Fit Pocket Plasticity Analysis
Standard docking often treats the protein as a rigid structure. However, induced-fit docking (IFD) accounts for the flexibility of the protein's binding pocket upon ligand binding. This is particularly relevant for purine derivatives, as research on related compounds has demonstrated that their binding can cause significant conformational changes in the target protein. semanticscholar.orgnih.gov
Conformational Analysis of this compound and its Derivatives
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound would involve exploring the potential spatial arrangements of its atoms and identifying the most energetically favorable conformations.
This analysis is typically performed using molecular mechanics or quantum mechanics methods. For the parent compound, the purine core is relatively rigid, but the orientation of the exocyclic amino group and the potential for tautomerism are important conformational considerations. For derivatives of this compound, where additional flexible side chains might be added, conformational analysis becomes even more critical to understand how the molecule can adapt its shape to fit into a binding site.
Quantum Mechanical Calculations for Reactivity and Electronic Properties
Quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure and reactivity. For this compound, QM calculations could be used to determine:
Atomic Charges: The distribution of electron density across the molecule, highlighting regions that are electron-rich or electron-poor. This information is valuable for understanding potential intermolecular interactions.
Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies are key indicators of a molecule's reactivity. The HOMO-LUMO gap can provide insights into the molecule's stability and its potential to participate in chemical reactions.
Electrostatic Potential Maps: These maps visualize the electrostatic potential on the molecule's surface, indicating regions that are likely to engage in electrostatic interactions with a binding partner.
Studies on the related compound 2-amino-6-chloropurine (B14584) have utilized DFT calculations to investigate its tautomeric forms and vibrational spectra, demonstrating the utility of these methods for understanding the fundamental properties of purine derivatives.
Predictive Modeling for Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a series of compounds with their biological activity. For this compound, this would involve synthesizing and testing a library of derivatives with modifications at various positions of the purine scaffold.
Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, can then be used to build mathematical models that predict the activity of new, unsynthesized compounds. A 3D-QSAR study, for example, would align the structures of the derivatives and use statistical methods to identify the steric and electronic field variations that are most influential for their biological activity. Research on other 2,6,9-trisubstituted purine derivatives has successfully employed 3D-QSAR to elucidate the structural requirements for their cytotoxic effects. semanticscholar.org
The insights gained from such models can be invaluable for guiding the design of more potent and selective analogs of this compound for a specific therapeutic target.
Future Research Directions and Potential Academic Applications
Design and Synthesis of Next-Generation Purine-Based Chemical Probes
The development of sophisticated chemical probes is essential for dissecting complex biological pathways. The structure of 8-bromo-6-chloro-9H-purin-2-amine, with its distinct reactive sites, makes it an ideal starting point for creating next-generation probes. The bromine at the C8 position and the chlorine at the C6 position can be selectively functionalized, allowing for the introduction of various reporter groups, cross-linking agents, or affinity tags. researchgate.netrsc.org
Future research will likely focus on synthesizing probes that can be used to identify and validate novel protein targets of purine-based compounds. For instance, derivatives of this compound could be modified to create photoaffinity labels. These probes, upon photoactivation, would covalently bind to their target proteins, enabling their identification and subsequent characterization. Such approaches are invaluable for understanding the mechanism of action of purine (B94841) modulators and for identifying previously unknown binding partners. nih.gov The synthesis of fluorescently labeled purine analogs derived from this scaffold will also aid in visualizing the subcellular localization of these molecules and their targets in real-time.
Exploration of New Therapeutic Targets Based on Mechanistic Insights
Purine derivatives have a well-established history as modulators of various enzymes and receptors, including kinases, polymerases, and G-protein coupled receptors (GPCRs). nih.gov The diversification of the this compound scaffold offers a powerful strategy for exploring new therapeutic targets. By systematically modifying the substituents at the C2, C6, and C8 positions, libraries of novel compounds can be generated and screened against a wide array of biological targets. researchgate.netresearchgate.net
Recent advances in understanding the role of purine metabolism in diseases like cancer and neurodevelopmental disorders have opened up new avenues for therapeutic intervention. nih.govnih.gov For example, the deregulation of purine metabolism is a hallmark of many cancers, which become dependent on de novo purine synthesis. biorxiv.org Derivatives of this compound could be designed to selectively inhibit key enzymes in this pathway, thereby starving cancer cells of essential building blocks. aacrjournals.org Furthermore, the purinergic signaling system, which is involved in a wide range of physiological processes including inflammation and neurotransmission, presents a rich landscape of potential drug targets. nih.gov Novel purine-based molecules can be developed to modulate specific purinergic receptors with high affinity and selectivity, offering new treatment options for inflammatory diseases and neurological conditions. nih.govthe-rheumatologist.org
Advancements in Stereoselective and Regioselective Synthesis of Complex Purine Scaffolds
The biological activity of purine derivatives is often highly dependent on their three-dimensional structure. Consequently, the stereoselective and regioselective synthesis of complex purine scaffolds is a critical area of ongoing research. For a molecule like this compound, controlling the site of substitution, particularly N7 versus N9 alkylation, is crucial for achieving the desired biological profile. researchgate.net
Future advancements in this area will likely involve the development of novel catalytic systems and synthetic methodologies that provide precise control over the stereochemistry and regiochemistry of reactions involving the purine core. researchgate.netresearchgate.net For instance, the use of chiral catalysts could enable the enantioselective synthesis of purine derivatives with specific stereocenters, which is particularly important for the development of kinase inhibitors and antiviral nucleoside analogs. researchgate.net Furthermore, improved methods for regioselective functionalization will allow for the efficient synthesis of complex purine derivatives with multiple points of diversity, facilitating the exploration of structure-activity relationships and the optimization of lead compounds. nih.gov The development of high-yielding and regioselective methods for creating purine nucleosides remains a significant goal. nih.gov
Integration of Multi-Omics Data for Comprehensive Biological Understanding of Purine Modulators
To fully comprehend the biological effects of purine modulators, a systems-level approach is necessary. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to these compounds. nih.govnih.gov This approach allows researchers to move beyond a single-target paradigm and understand the broader network effects of purine-based drugs.
In the future, studies involving derivatives of this compound will increasingly employ multi-omics strategies to elucidate their mechanisms of action. For example, by treating cells with a novel purine derivative and analyzing the resulting changes in gene expression, protein levels, and metabolite concentrations, researchers can identify the key pathways and cellular processes that are perturbed. nih.govbiorxiv.org This information can be used to generate new hypotheses about the compound's targets and to identify potential biomarkers for predicting treatment response. nih.gov The integration of these large datasets requires sophisticated computational pipelines and statistical methods to identify meaningful patterns and correlations, ultimately leading to a more complete understanding of how purine modulators function and informing the design of more effective and less toxic therapies. youtube.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 8-bromo-6-chloro-9H-purin-2-amine, and what key reaction parameters influence yield?
- Answer : Synthesis typically involves sequential halogenation of the purine core. A common approach starts with 6-chloropurine derivatives, where bromination at the 8-position is achieved using reagents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) under controlled temperatures (40–60°C) . Critical parameters include:
- Reagent stoichiometry : Excess brominating agents may lead to over-halogenation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Temperature control : Higher temperatures (>70°C) risk decomposition, while lower temperatures (<30°C) slow kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) isolates the product .
Q. How can researchers confirm the structural identity and purity of this compound post-synthesis?
- Answer : A multi-technique approach is essential:
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (DMSO-d₆) identifies substituent positions via characteristic shifts (e.g., NH₂ protons at δ 6.8–7.2 ppm, aromatic protons at δ 8.2–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 262.96) .
- X-ray Crystallography : Resolves stereochemical ambiguities; lattice parameters (e.g., monoclinic space group P2₁/c) validate purity .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>98%) .
Q. What purification methods are effective for isolating this compound from complex reaction mixtures?
- Answer :
- Preparative Thin-Layer Chromatography (TLC) : Silica plates with CHCl₃/MeOH (25:1) separate by polarity .
- Crystallization : Ethanol/water mixtures yield high-purity crystals .
- Flash Chromatography : Gradient elution (hexane → ethyl acetate) removes unreacted starting materials .
Advanced Research Questions
Q. What strategies optimize regioselective bromination at the 8-position of the purine ring during synthesis?
- Answer : Regioselectivity challenges arise due to competing halogenation at C2 or C7. Solutions include:
- Protecting groups : Temporary protection of the 2-amine group (e.g., Boc-protection) directs bromination to C8 .
- Catalytic systems : Lewis acids (e.g., FeCl₃) enhance electrophilic substitution at C8 .
- Solvent effects : Non-polar solvents (e.g., CCl₄) reduce side reactions .
- Kinetic monitoring : In-situ FTIR or UV-Vis tracks reaction progress to halt at the desired stage .
Q. How should researchers address discrepancies in reported biological activity data for this compound across assay systems?
- Answer : Contradictions may stem from:
- Solubility differences : Use DMSO stock solutions standardized to <0.1% to avoid cytotoxicity .
- Assay specificity : Validate target engagement via orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .
- Metabolic stability : Compare results in hepatocyte models (e.g., human vs. rodent) to account for species-specific degradation .
Q. What computational approaches predict the binding interactions of this compound with enzymatic targets?
- Answer :
- Molecular docking (AutoDock Vina) : Simulates ligand-receptor interactions using crystal structures (e.g., PDB: 3QXX) to identify key residues (e.g., His92 in kinase targets) .
- Molecular Dynamics (MD) : GROMACS simulations (100 ns) assess binding stability under physiological conditions .
- QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with inhibitory activity .
Q. How can researchers determine the stability of this compound under varying storage conditions?
- Answer :
- Accelerated stability studies : Incubate samples at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .
- Light sensitivity : UV-Vis spectroscopy (λ 254 nm) detects photodegradation; store in amber vials at -20°C .
- Hydrolytic stability : pH-dependent LC-MS identifies cleavage products (e.g., dehalogenation in acidic conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
